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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methylthioadenosine

triphosphate (2-MeS-ATP) as a P2Y receptor agonist. It is designed to be a core resource for

researchers, scientists, and professionals involved in drug development, offering detailed data,

experimental methodologies, and visual representations of key biological processes.

Introduction to 2-MeS-ATP and P2Y Receptors
P2Y receptors are a family of G protein-coupled receptors (GPCRs) activated by extracellular

nucleotides, playing crucial roles in a myriad of physiological processes.[1] 2-MeS-ATP is a

stable and potent analog of adenosine triphosphate (ATP) that has been instrumental in the

characterization of various P2Y receptor subtypes. While its diphosphate counterpart, 2-MeS-

ADP, is a more selective and often more potent agonist at certain P2Y receptors like P2Y1,

P2Y12, and P2Y13, 2-MeS-ATP exhibits a distinct pharmacological profile, acting as an agonist

at several P2Y and even some P2X receptors.[2][3][4][5] This guide will focus on the activity of

2-MeS-ATP as a P2Y receptor agonist, detailing its potency, selectivity, and the signaling

cascades it initiates.

Quantitative Data: Potency and Selectivity of 2-MeS-
ATP
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The potency of 2-MeS-ATP varies across different P2Y receptor subtypes. The following tables

summarize the half-maximal effective concentration (EC50) and binding affinity (Ki) values for

2-MeS-ATP at several human P2Y receptors. These values are critical for designing

experiments and interpreting results in the context of P2Y receptor pharmacology.

Table 1: Potency (EC50) of 2-MeS-ATP at Human P2Y Receptors

Receptor Subtype G-Protein Coupling
2-MeS-ATP EC50
(nM)

Reference

P2Y1 Gq 8 [3]

P2Y11 Gs/Gq 13,800 [3]

P2Y13 Gi Weak agonist [6]

Table 2: Comparative Potency of 2-MeS Nucleotide Analogs at ADP-sensitive P2Y Receptors

Receptor Subtype Agonist EC50 (nM) Reference

Human P2Y1 2-MeS-ADP 3 [3]

Human P2Y12 2-MeS-ADP 1 (rat) [3]

Human P2Y13 2-MeS-ADP 1 [3]

Note: Data is compiled from various sources and experimental conditions may differ.

Signaling Pathways Activated by 2-MeS-ATP
Activation of P2Y receptors by 2-MeS-ATP initiates distinct downstream signaling cascades

depending on the receptor subtype and its associated G-protein.

P2Y1 Receptor Signaling
The P2Y1 receptor predominantly couples to Gq/11 proteins.[7] Agonist binding, including by 2-
MeS-ATP, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC).
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P2Y1 Receptor Signaling Pathway

P2Y11 Receptor Signaling
The P2Y11 receptor is unique in that it can couple to both Gs and Gq proteins.[7] Coupling to

Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP)

levels and subsequent activation of protein kinase A (PKA). The Gq-mediated pathway is

similar to that of the P2Y1 receptor.
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P2Y11 Receptor Signaling Pathways

P2Y12 and P2Y13 Receptor Signaling
P2Y12 and P2Y13 receptors are coupled to Gi proteins.[7] Activation of these receptors by

agonists like 2-MeS-ADP (and weakly by 2-MeS-ATP at P2Y13) leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cAMP levels. This pathway is crucial in

processes such as platelet aggregation.
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P2Y12/13 Receptor Signaling Pathway
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment of 2-MeS-ATP's activity at

P2Y receptors. The following are generalized protocols for key in vitro assays.

Radioligand Binding Assay
This assay measures the affinity of 2-MeS-ATP for a specific P2Y receptor by competing with a

radiolabeled ligand.
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Radioligand Binding Assay Workflow

Methodology:

Membrane Preparation: Homogenize cells or tissues expressing the P2Y receptor of interest

in a suitable buffer and prepare a membrane fraction by centrifugation.
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Incubation: In a multi-well plate, incubate the membrane preparation with a constant

concentration of a suitable radioligand (e.g., [³H]2-MeS-ADP for P2Y1 or P2Y12) and a

range of concentrations of unlabeled 2-MeS-ATP. Include control wells for total binding

(radioligand only) and non-specific binding (radioligand plus a high concentration of a known

P2Y agonist).

Separation: After incubation to equilibrium, rapidly separate the membrane-bound

radioligand from the free radioligand by vacuum filtration through glass fiber filters.

Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure

the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the concentration of 2-MeS-
ATP. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate

the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the

activation of Gq-coupled P2Y receptors, such as P2Y1, by 2-MeS-ATP.
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Calcium Mobilization Assay Workflow

Methodology:

Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled P2Y receptor of

interest in a multi-well plate. Load the cells with a calcium-sensitive fluorescent indicator

(e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
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Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence

plate reader.

Agonist Addition: Add varying concentrations of 2-MeS-ATP to the wells.

Response Measurement: Immediately after agonist addition, monitor the change in

fluorescence intensity over time.

Data Analysis: Determine the peak fluorescence response for each concentration of 2-MeS-
ATP. Plot the response against the agonist concentration and fit the data to a dose-response

curve to determine the EC50 value.

Adenylyl Cyclase Inhibition Assay
This assay is used to assess the activity of 2-MeS-ATP at Gi-coupled P2Y receptors, such as

P2Y12 and P2Y13, by measuring the inhibition of cAMP production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15571884?utm_src=pdf-body
https://www.benchchem.com/product/b15571884?utm_src=pdf-body
https://www.benchchem.com/product/b15571884?utm_src=pdf-body
https://www.benchchem.com/product/b15571884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Pre-incubate cells expressing the P2Y receptor
with varying concentrations of 2-MeS-ATP

Stimulate adenylyl cyclase with an activator
(e.g., forskolin)

Incubate to allow for cAMP production

Lyse the cells to release intracellular cAMP

Quantify cAMP levels using a
competitive immunoassay (e.g., ELISA)

Analyze data to determine the
IC50 for adenylyl cyclase inhibition

End

Click to download full resolution via product page

Adenylyl Cyclase Inhibition Assay Workflow

Methodology:
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Cell Culture: Culture cells expressing the Gi-coupled P2Y receptor of interest.

Pre-incubation: Pre-incubate the cells with varying concentrations of 2-MeS-ATP.

Adenylyl Cyclase Stimulation: Stimulate adenylyl cyclase with an activator, such as forskolin,

in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

Incubation: Incubate the cells for a defined period to allow for cAMP accumulation.

Cell Lysis and cAMP Quantification: Terminate the reaction and lyse the cells. Measure the

intracellular cAMP concentration using a commercially available kit, such as an enzyme-

linked immunosorbent assay (ELISA).

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production

against the concentration of 2-MeS-ATP. Fit the data to a dose-response curve to determine

the IC50 value.

Conclusion
2-MeS-ATP is a valuable pharmacological tool for the study of P2Y receptors. Its distinct profile

as an agonist at multiple subtypes, including P2Y1 and P2Y11, allows for the elucidation of

their roles in various physiological and pathophysiological processes. This guide provides a

foundational resource for researchers, offering quantitative data, detailed signaling pathways,

and standardized experimental protocols to facilitate further investigation into the complex

world of purinergic signaling. The provided methodologies and data should be adapted and

validated for specific experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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